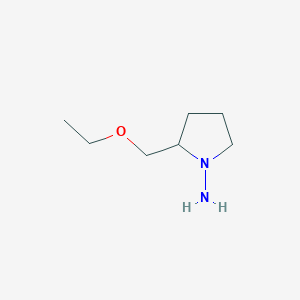
2-(Ethoxymethyl)pyrrolidin-1-amine
Descripción general
Descripción
2-(Ethoxymethyl)pyrrolidin-1-amine (EMPA) is a compound that has been the subject of much scientific research and is used in a variety of laboratory experiments. EMPA is an amine, a type of organic compound found in nature and produced synthetically in laboratories. It is a colorless and odorless liquid with a boiling point of approximately 140°C and a melting point of approximately -50°C. EMPA has been found to have a variety of applications in scientific research, such as in biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
Pyrrole and Pyrrole Derivatives
Pyrrolidines, like 2-(Ethoxymethyl)pyrrolidin-1-amine, are a part of the pyrrole family, which are key structural subunits in significant biological molecules such as heme and chlorophyll. These derivatives have varied applications including in the synthesis of hydroxypyrroles, aldehydes, ketones, acids, esters, and other forms, with uses ranging from intermediates to solvents and wetting agents with low toxicity (Anderson & Liu, 2000).
Microwave-initiated Hydroamination
2-(Ethoxymethyl)pyrrolidin-1-amine is used in microwave-initiated hydroamination processes. This technique significantly accelerates the reaction between amines and carbonyl-containing compounds, resulting in various isomeric diamines. This method increases the regioselectivity of the reaction, proving to be more efficient than traditional methods (Keiko, Verochkina, & Larina, 2011).
Bioactive Tetramic Acid Derivatives
Tetramic acid derivatives, synthesized from pyrrolidines, show promising bioactivities, including herbicidal, fungicidal, insecticidal, and antitumor properties. These derivatives demonstrate the potential for developing new pharmaceuticals and agricultural chemicals (Liu et al., 2014).
Synthesis of Quinolone Antibacterials
Pyrrolidines are integral in synthesizing quinolone antibacterials. Through stereoisomeric separation and chemical modification of pyrrolidines, researchers develop various quinolone antibacterials, highlighting their importance in antibiotic research (Schroeder et al., 1992).
Catalysis and Synthesis
Pyrrolidines are used in catalytic processes and organic synthesis. For example, they are employed in the synthesis of functionalized 2-pyrrolidinones and as ligands in metal-catalyzed reactions, demonstrating their versatility in organic chemistry and catalysis (Gao, Sun, & Yan, 2013).
Propiedades
IUPAC Name |
2-(ethoxymethyl)pyrrolidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-2-10-6-7-4-3-5-9(7)8/h7H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMFAKYACJEROM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethoxymethyl)pyrrolidin-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



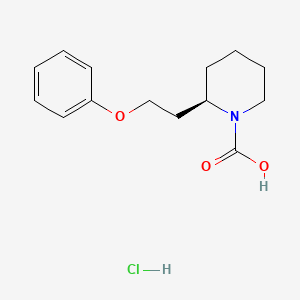
![1-(2,5-Difluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1472513.png)
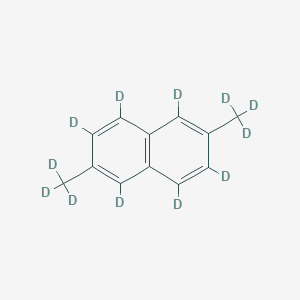

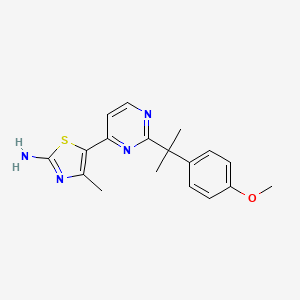
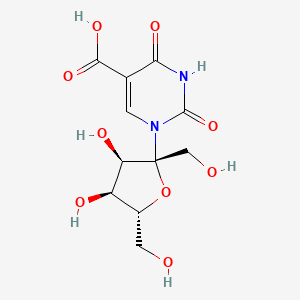
![2-(3-tert-Butyl-4-methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1472521.png)

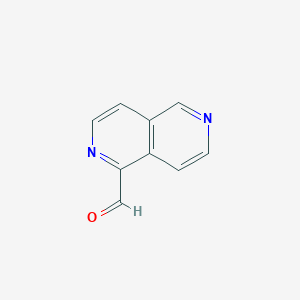



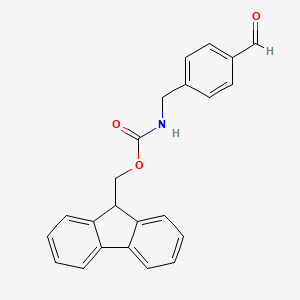
![1-{[1-(2-Chlorophenyl)ethylidene]amino}guanidine](/img/structure/B1472532.png)